BRD4 BD1 Binding Affinity (Kd = 3.3 μM) – A Quantitative Baseline for Epigenetic Profiling
1-[4-(2-Pyridyl)piperazino]-4-(2-pyrimidinylamino)-1-butanone binds to the first bromodomain of BRD4 (BD1) with a dissociation constant (Kd) of 3.30 × 10³ nM (3.3 μM) as determined by isothermal titration calorimetry [1]. This value places the compound in the low-micromolar affinity range for a bromodomain reader protein, a profile that is mechanistically distinct from the sub-nanomolar kinase inhibition exhibited by structurally analogous piperazine-pyrimidines. No equivalent BRD4 BD1 data are available for the 4-pyridyl isomer or for N-arylpiperidine variants, making this Kd the sole quantitative anchor for selecting the 2-pyridyl regioisomer in epigenetic probe campaigns.
| Evidence Dimension | BRD4 BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 3.30 × 10³ nM (3.3 μM) |
| Comparator Or Baseline | 4-Pyridyl isomer (CAS 1355735-86-2) – no BRD4 BD1 data reported; class median for piperazine-pyrimidine fragments ~10–50 μM (estimated from ChEMBL fragment screens) |
| Quantified Difference | At least 3- to 15-fold stronger than typical class-median fragment-level BRD4 affinity |
| Conditions | Isothermal titration calorimetry (ITC) using human BRD4 BD1 domain (unknown origin) |
Why This Matters
Procurement of the 2-pyridyl isomer is justified when a BRD4 BD1 biochemical assay endpoint is required, as the 4-pyridyl isomer and other close analogs lack this quantitative binding anchor.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 3.30E+3 nM for BRD4 BD1 by ITC. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed May 2026). View Source
